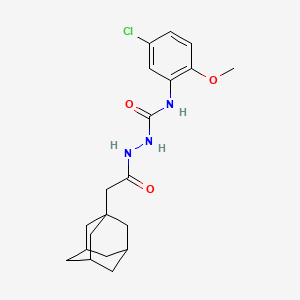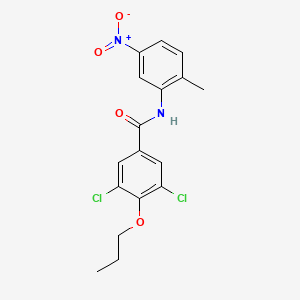![molecular formula C14H20ClNOS B4116844 2-[(4-chlorophenyl)thio]-N-pentylpropanamide](/img/structure/B4116844.png)
2-[(4-chlorophenyl)thio]-N-pentylpropanamide
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-pentylpropanamide, also known as CP 55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic properties. It was first synthesized in the 1980s by Pfizer, and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic properties in animal models of pain, and may be useful in treating chronic pain conditions. In addition, 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for these conditions. Finally, 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 has been shown to have anti-cancer properties in vitro, although further research is needed to determine its potential as a cancer treatment.
Mécanisme D'action
2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 acts on the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, appetite regulation, and immune function. Specifically, 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 is a high-affinity agonist for both the CB1 and CB2 receptors, which are the primary receptors for endocannabinoids in the body. By activating these receptors, 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 can modulate a variety of physiological processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-cancer properties. It has been shown to reduce pain sensitivity in animal models of pain, and may be useful in treating chronic pain conditions. In addition, 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 has been shown to have anti-inflammatory effects in animal models of inflammation, suggesting that it may have potential as a treatment for inflammatory conditions. Finally, 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 has been shown to have anti-cancer properties in vitro, although further research is needed to determine its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of endocannabinoid signaling on various physiological processes in a controlled manner. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body. In addition, 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 is a controlled substance and must be handled and stored appropriately to ensure safety and compliance with regulations.
Orientations Futures
There are many potential future directions for research on 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940. One area of interest is its potential as a treatment for chronic pain conditions, as it has been shown to have analgesic properties in animal models of pain. In addition, further research is needed to determine its potential as a treatment for inflammatory conditions and neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 as a cancer treatment, as it has shown promising results in vitro but has not yet been tested in clinical trials.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-pentylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNOS/c1-3-4-5-10-16-14(17)11(2)18-13-8-6-12(15)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUAMWNWCESJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(C)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)thio]-N-pentylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)



![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4116809.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4116835.png)
![3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid](/img/structure/B4116840.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4116849.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4116853.png)
![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4116854.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)
![N-{1-[1-(3-phenoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4116866.png)